

Spectroscopic Profile of 1,3-Dicyclohexylpropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dicyclohexylpropane

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This technical guide provides a comprehensive overview of the spectroscopic data available for **1,3-dicyclohexylpropane** (CAS No: 3178-24-3, Molecular Formula: C₁₅H₂₈, Molecular Weight: 208.38 g/mol). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and purity assessment of this compound.

While a complete set of detailed experimental spectra for **1,3-dicyclohexylpropane** is not readily available in public databases, this guide consolidates the known spectroscopic properties and provides generalized experimental protocols applicable to this type of aliphatic hydrocarbon.

Data Presentation

The available quantitative spectroscopic data for **1,3-dicyclohexylpropane** are summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the detailed molecular structure of **1,3-dicyclohexylpropane**, confirming the presence and connectivity of the cyclohexyl rings and

the propane linker.^[1] Due to the flexible and saturated nature of the molecule, the proton NMR spectrum is expected to show complex multiplets in a narrow chemical shift range.

Table 1: ¹H NMR Spectroscopic Data for **1,3-Dicyclohexylpropane**

Feature	Description
Expected Chemical Shift (δ) Range	~1.0 - 2.5 ppm ^[1]
Description	The proton signals for the cyclohexyl rings and the propane bridge are expected to overlap significantly in this upfield region, characteristic of saturated hydrocarbons. Advanced techniques like 2D NMR would be necessary for unambiguous signal assignment. ^[1]

Table 2: ¹³C NMR Spectroscopic Data for **1,3-Dicyclohexylpropane**

Feature	Description
Expected Information	The ¹³ C NMR spectrum would identify the distinct carbon environments within the cyclohexyl rings and the propane chain. ^[1] Due to molecular symmetry, fewer than 15 signals may be observed.
Note	Specific chemical shift values for 1,3-dicyclohexylpropane are not readily available in public spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-dicyclohexylpropane** is characteristic of a saturated hydrocarbon, primarily showing C-H and C-C bond vibrations.

Table 3: Key IR Absorption Bands for **1,3-Dicyclohexylpropane**

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H Stretching (Alkyl)	~2850 - 2960[1]	Strong
C-H Bending (Alkyl)	~1450[1]	Medium
C-C Bending	Fingerprint Region	Variable

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating **1,3-dicyclohexylpropane** from mixtures and identifying it based on its mass-to-charge ratio and fragmentation pattern.

Table 4: Mass Spectrometry Data for **1,3-Dicyclohexylpropane**

Feature	Value	Reference
Molecular Ion (M ⁺)	m/z 208	[2]
Top Peak (Base Peak)	m/z 83	[2]
2nd Highest Peak	m/z 82	[2]
3rd Highest Peak	m/z 55	[2]

Experimental Protocols

Detailed experimental methodologies for the spectroscopic analysis of **1,3-dicyclohexylpropane** are provided below. These are generalized protocols for the analysis of liquid hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1,3-dicyclohexylpropane** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.

- Data Acquisition (^1H NMR):
 - Acquire the spectrum on a 400 MHz (or higher) spectrometer.
 - Set the spectral width to cover the range of approximately -1 to 10 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Typical parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum on the same spectrometer.
 - Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to cover a range of approximately 0 to 220 ppm.
 - A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - As **1,3-dicyclohexylpropane** is a liquid at room temperature, a "neat" spectrum can be obtained.
 - Place one to two drops of the pure liquid onto the surface of one salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .

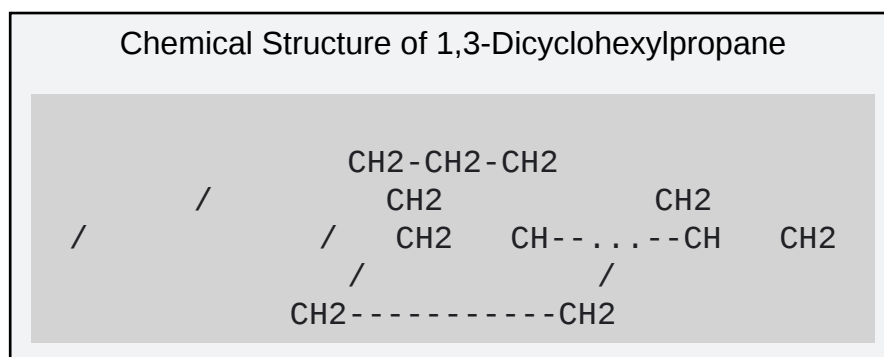
- Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **1,3-dicyclohexylpropane** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
- GC Separation:
 - Injector: Use a split/splitless injector, typically at a temperature of 250-280°C.
 - Carrier Gas: Use high-purity helium at a constant flow rate.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.
 - Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280-300°C) to ensure elution of the compound.
- MS Detection:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
 - Data Analysis: Identify the peak corresponding to **1,3-dicyclohexylpropane** by its retention time and compare its mass spectrum to a reference library (e.g., NIST).

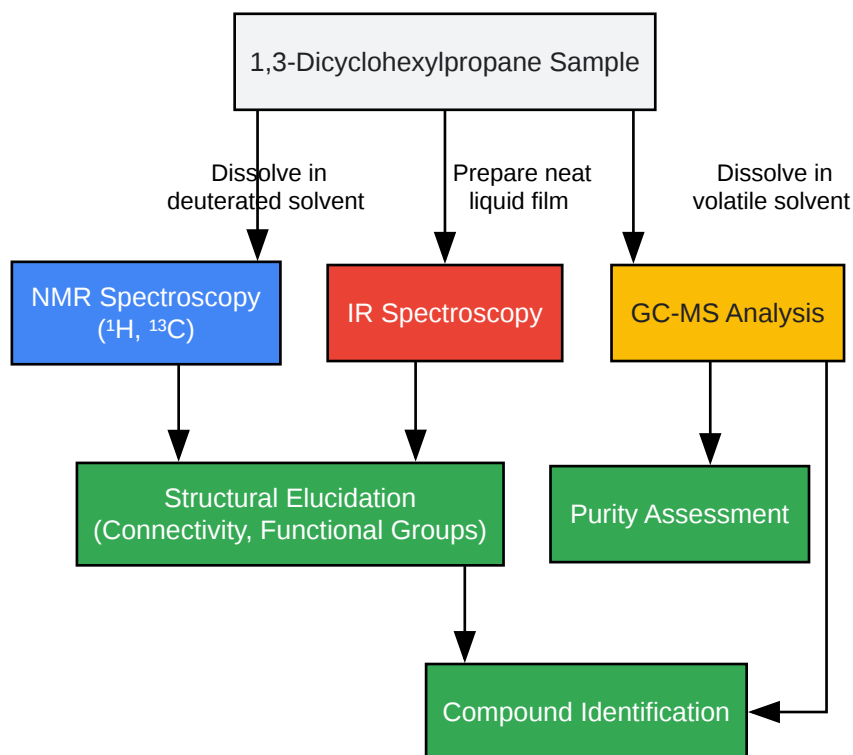
Mandatory Visualization

The following diagrams illustrate the chemical structure of **1,3-dicyclohexylpropane** and a general workflow for its spectroscopic analysis.



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*Caption: Chemical structure of **1,3-Dicyclohexylpropane**.*



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 1,3-Dicyclohexylpropane | 3178-24-3 | Benchchem [benchchem.com]
- 2. 1,3-Dicyclohexylpropane | C15H28 | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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